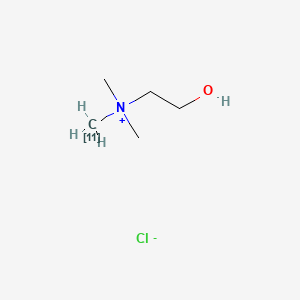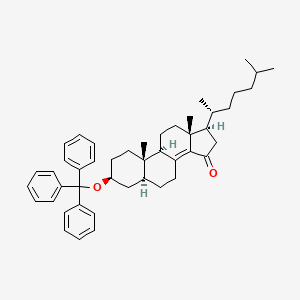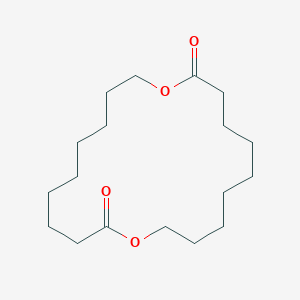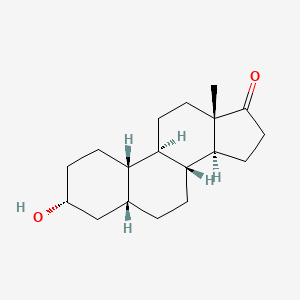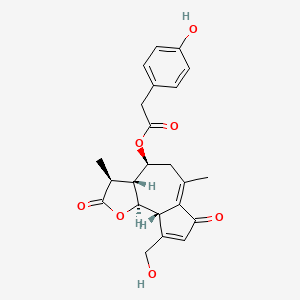
11β,13-Dihydrolactucopicrin
Vue d'ensemble
Description
11beta,13-Dihydrolactucopicrin (11,13-DHP) is a naturally occurring compound found in plants. It is a member of the class of compounds known as lactones, which are cyclic esters of hydroxycarboxylic acids. 11,13-DHP has been studied extensively for its potential therapeutic applications, including its use as an anti-inflammatory, anti-oxidant, and anti-cancer agent. 11,13-DHP has been found to be effective in laboratory experiments and in vivo studies, and it is currently being investigated for its potential use in clinical trials.
Applications De Recherche Scientifique
Structure chimique et propriétés
“11β,13-Dihydrolactucopicrin” est une lactone sesquiterpénique . Elle est obtenue par la condensation formelle du groupe carboxylique de l'acide 4-hydroxyphénylacétique avec le groupe 8-hydroxy du 11β,13-dihydrolactucin . Le composé a une formule moléculaire de C23H24O7 et une masse moyenne de 412,433 .
Occurrence naturelle
Ce composé se trouve dans la chicorée . La chicorée est une plante largement utilisée en médecine traditionnelle et connue pour ses nombreux bienfaits pour la santé.
Rôle en tant que métabolite végétal
“this compound” a été identifié comme un métabolite végétal . Les métabolites végétaux sont des composés produits pendant les processus métaboliques d'une plante. Ils jouent souvent des rôles cruciaux dans la croissance, le développement et les mécanismes de défense de la plante.
Recherche sur les dérivés
Des recherches sont en cours sur les dérivés de “this compound”, tels que sa forme 15-oxalate . Ces études pourraient conduire à de nouvelles connaissances et des applications potentielles pour ce composé et ses dérivés.
Mécanisme D'action
Target of Action
It is known that sesquiterpene lactones, the class of compounds to which 11beta,13-dihydrolactucopicrin belongs, have demonstrated anti-parasitic properties against a range of parasitic taxa .
Mode of Action
For instance, some sesquiterpene lactones from chicory have shown potential inhibitory activity against proteases involved in the viral replication of SARS-CoV-2 .
Pharmacokinetics
The compound’s solubility is reported to be 483e-02 g/l, and it has a LogP value of 186, indicating its lipophilic nature . These properties can influence the compound’s bioavailability.
Analyse Biochimique
Biochemical Properties
11beta,13-Dihydrolactucopicrin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the metabolic pathways of sesquiterpene lactones. The nature of these interactions often involves the inhibition or activation of specific enzymes, leading to changes in metabolic flux and metabolite levels .
Cellular Effects
11beta,13-Dihydrolactucopicrin exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses and apoptosis. Additionally, 11beta,13-Dihydrolactucopicrin can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of 11beta,13-Dihydrolactucopicrin involves several key processes. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression and subsequent cellular responses. For instance, 11beta,13-Dihydrolactucopicrin has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 11beta,13-Dihydrolactucopicrin can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 11beta,13-Dihydrolactucopicrin remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to 11beta,13-Dihydrolactucopicrin has been associated with sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 11beta,13-Dihydrolactucopicrin vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant activities. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
11beta,13-Dihydrolactucopicrin is involved in several metabolic pathways, including those related to sesquiterpene lactones. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of various metabolites. For example, 11beta,13-Dihydrolactucopicrin can be metabolized by cytochrome P450 enzymes, leading to the formation of different metabolites with varying biological activities .
Transport and Distribution
Within cells and tissues, 11beta,13-Dihydrolactucopicrin is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can influence its biological activity. For instance, 11beta,13-Dihydrolactucopicrin may accumulate in specific cellular compartments, enhancing its effects on target biomolecules .
Subcellular Localization
The subcellular localization of 11beta,13-Dihydrolactucopicrin plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall biological activity. For example, 11beta,13-Dihydrolactucopicrin may localize to the mitochondria, where it can influence mitochondrial function and cellular metabolism .
Propriétés
IUPAC Name |
[(3S,3aR,4S,9aS,9bR)-9-(hydroxymethyl)-3,6-dimethyl-2,7-dioxo-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl] 2-(4-hydroxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O7/c1-11-7-17(29-18(27)8-13-3-5-15(25)6-4-13)20-12(2)23(28)30-22(20)21-14(10-24)9-16(26)19(11)21/h3-6,9,12,17,20-22,24-25H,7-8,10H2,1-2H3/t12-,17-,20+,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJJPTZLMALYBH-ZUQDHHQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC(=C3C(C2OC1=O)C(=CC3=O)CO)C)OC(=O)CC4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@H](CC(=C3[C@@H]([C@H]2OC1=O)C(=CC3=O)CO)C)OC(=O)CC4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501310336 | |
| Record name | 11β,13-Dihydrolactucopicrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501310336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125519-47-3 | |
| Record name | 11β,13-Dihydrolactucopicrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125519-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11β,13-Dihydrolactucopicrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501310336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B1255087.png)
![(1S,5beta)-1alpha-[(1S)-1-Hydroxy-2-methylpropyl]-4alpha-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione](/img/structure/B1255088.png)

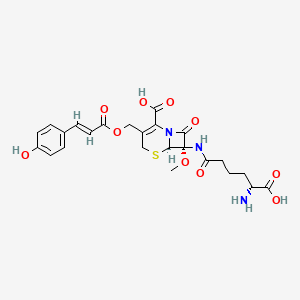

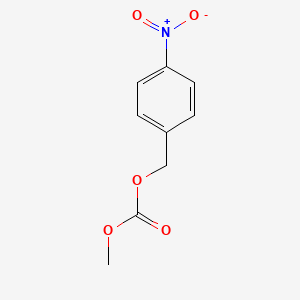
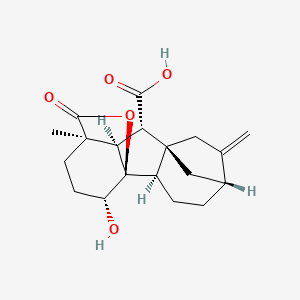
![3,3-difluoro-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B1255098.png)
